molecular formula C10H9BrN2 B11750013 (2-Bromoquinolin-4-yl)methanamine

(2-Bromoquinolin-4-yl)methanamine

Cat. No.: B11750013
M. Wt: 237.10 g/mol
InChI Key: FGFLNJDXLNBOEB-UHFFFAOYSA-N
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Description

(2-Bromoquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 2-position and an amine group at the 4-position of the quinoline ring makes this compound a valuable intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoquinolin-4-yl)methanamine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromoquinoline is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine, under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromoquinolin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, alkoxides.

Major Products Formed

Scientific Research Applications

(2-Bromoquinolin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bromoquinolin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromoquinolin-4-yl)methanamine is unique due to the specific positioning of the bromine atom and amine group, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances the compound’s ability to participate in substitution reactions, while the amine group allows for interactions with biological targets, making it a versatile intermediate in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(2-bromoquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H,6,12H2

InChI Key

FGFLNJDXLNBOEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Br)CN

Origin of Product

United States

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